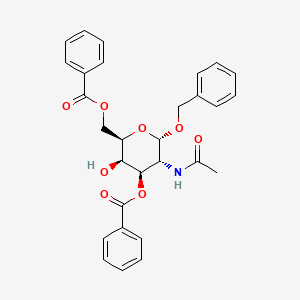

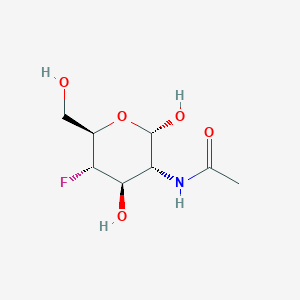

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of beta-D-rhamnopyranosides, which are structurally related to Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside, has been described through methods involving acetal-protecting groups for carbohydrate thioglycoside donors. These groups are introduced under mild conditions and facilitate the formation of beta-D-rhamnopyranosides with high selectivity and yield. Such methods underscore the synthetic versatility of rhamnopyranoside derivatives, including Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside (Crich & Bowers, 2006).

Molecular Structure Analysis

The molecular structure of related rhamnopyranoside derivatives, such as Methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside, has been determined through crystallography, revealing a monoclinic space group with specific bond lengths and angles that define the pyranose rings' conformation. These studies provide insights into the conformational preferences and stability of the acetyl groups, contributing to an understanding of Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside's structural characteristics (Shalaby, Fronczek, & Younathan, 1994).

Chemical Reactions and Properties

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside undergoes various chemical reactions that highlight its reactivity and functional group compatibility. For instance, the synthesis and glycosylation studies involving S-phenyl thiorhamnopyranoside derivatives have shed light on the effects of substituents on glycosylation stereoselectivity, which is crucial for developing selective synthetic routes (Crich & Vinogradova, 2007).

Applications De Recherche Scientifique

Serodiagnosis of Tuberculosis

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside has been utilized in the synthesis of a trisaccharide-protein conjugate for the serodiagnosis of tuberculosis. This compound was synthesized and then coupled to Bovine Serum Albumin (BSA), resulting in the neoglycoconjugate TB-NT-P-BSA, which demonstrates potential as a useful tool for the serodiagnosis of tuberculosis (Fujiwara, 1991).

Neuroprotection

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside has been found in compounds that showed neuroprotective properties. Phenylpropanoid esters of rhamnose isolated from roots of Scrophularia buergeriana attenuated glutamate-induced neurotoxicity in rat cortical cell cultures, indicating potential neuroprotective effects against neurodegeneration (Kim & Kim, 2000).

Synthesis of Complex Carbohydrates

This compound has been used in the chemical synthesis of complex carbohydrates and glycosides, demonstrating its importance in synthetic organic chemistry. For instance, its application was shown in the synthesis of 4′‐O‐Demycarosyl‐3‐O‐(α‐L‐rhamnopyranosyl)tylosin (Grandjean & Lukács, 1996) and in the synthesis of rhamnolipid, a compound from Pseudomonas Aeruginosa (Duynstee et al., 1998).

Development of Diagnostic Agents

It has been used in the synthesis of carbohydrate antigens for the development of diagnostic agents. For example, its derivative was used in the artificial synthesis of a tetrasaccharide repeating unit of the Shigella flexneri variant Y polysaccharide, aiding in the selection of specific monoclonal antibodies (Wessel & Bundle, 1983).

Propriétés

IUPAC Name |

[(3S,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJGKQRQWRZEKO-MAEUDCQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H](C(C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

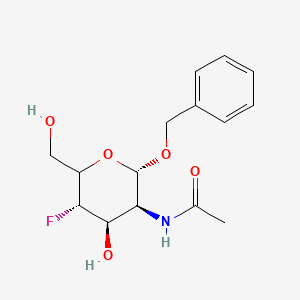

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)